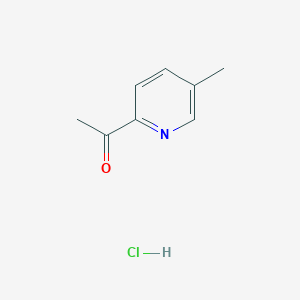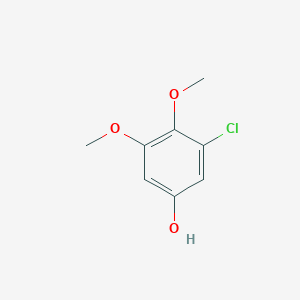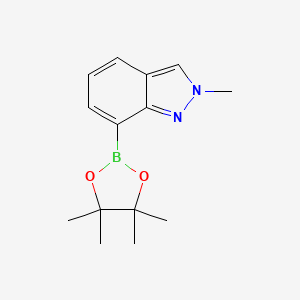
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde
Descripción general
Descripción
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (4-Chloro-TFT) is an important compound in the field of synthetic organic chemistry. It is a versatile reagent used for a variety of chemical reactions and is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-Chloro-TFT is a highly reactive compound, and its unique structure allows for a wide range of chemical transformations.
Aplicaciones Científicas De Investigación
Synthetic Applications
Synthesis of Pyrazolo[4,3-c]pyridines : A study describes a method for synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This process utilizes a microwave-assisted treatment of related carbaldehydes under Sonogashira-type cross-coupling conditions. The research emphasizes the compound's utility as a precursor in the synthesis of complex heterocycles, highlighting its versatility in organic synthesis (Palka et al., 2014).
Novel Pyrazole Derivatives : Another investigation presented the synthesis of novel pyrazole derivatives, showcasing the role of similar compounds in generating new molecular frameworks. This work further demonstrates the compound's contribution to expanding the chemists' toolkit for creating bioactive molecules (Hu et al., 2010).
Antimicrobial Agents
- Thiazolidin-4-one Derivatives : Research on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, prepared from related carbaldehydes, showed significant antimicrobial activities. This study underscores the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (B'Bhatt & Sharma, 2017).
Anticancer Research
- Thiazole-5-Carboxamide Derivatives : A synthesis and evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity highlighted the utility of related structures in medicinal chemistry. One derivative exhibited significant activity against various cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Cai et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazole-5-carboxamide derivatives, have been evaluated for their anticancer activity against various cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Biochemical Pathways
Thiazole derivatives have been reported to play a significant role in various biological effects such as antitumor, antibacterial, antimicrobial, anti-viability, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have shown potent analgesic efficacy and an ultrashort to long duration of action . They have also displayed pain-relieving effects in the presence of naloxone .
Propiedades
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOKXBMCOZKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)




